molecular formula C₁₀H₁₃NO₃ B1144603 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide CAS No. 143314-51-6

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide

Cat. No. B1144603
M. Wt: 195.22
InChI Key:
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Description

“2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide” is a chemical compound with the molecular formula C10H13NO2 . It has an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da . It is also known as N-Methoxy-N-methyl-2-phenylacetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals or liquid . It has a molecular weight of 179.22 . The storage temperature is recommended to be at room temperature .

Scientific Research Applications

  • Muscarinic M(3) Receptor Antagonism : A study by Mitsuya et al. (2000) designed and synthesized a series of compounds, including 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamides, which act as potent, long-acting, orally active muscarinic M(3) receptor antagonists. These compounds show promise for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

  • Antibacterial and Modulatory Activity : Figueredo et al. (2020) investigated the antibacterial and modulatory activity of derivatives synthesized from 2-hydroxy-quinones, lapachol, and nor-lapachol, obtaining 2-methoxylated derivatives. These compounds showed potential in reducing the minimum inhibitory concentrations (MICs) of antibiotics like gentamicin and amikacin, suggesting their use in combating bacterial resistance (Figueredo et al., 2020).

  • Inhibition of Monoamine Oxidase : A study by Faler and Joullié (2007) explored the synthesis of substituted 2-phenylcyclopropylamines, including derivatives of 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide. These compounds are known to inhibit monoamine oxidase and mimic hallucinogens (Faler & Joullié, 2007).

  • Deuteration of Acetanilides : Research by Chin, Collier, and Hutchinson (1982) discussed the base-catalyzed exchange of protons in acetanilides, including 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide, to incorporate deuterium. This process is significant in the preparation of labeled compounds for research (Chin, Collier, & Hutchinson, 1982).

  • Metabolism of Chloroacetamide Herbicides : A study by Coleman et al. (2000) focused on the metabolism of chloroacetamide herbicides, including compounds structurally similar to 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide. Understanding these metabolic pathways is crucial for assessing the environmental and health impacts of these herbicides (Coleman et al., 2000).

  • Synthesis and Characterization : Zhong-cheng and Wan-yin (2002) synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide using N-methylaniline and other reagents, detailing the process and characterizing the product through IR and MS spectroscopy. This study provides insights into the synthetic pathways and properties of related compounds (Zhong-cheng & Wan-yin, 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(14-2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEKHSQWWGCDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(C1=CC=CC=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide

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